5-Isopropyl-2-(methylthio)phenol
CAS No.:
Cat. No.: VC19859275
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14OS |
|---|---|
| Molecular Weight | 182.28 g/mol |
| IUPAC Name | 2-methylsulfanyl-5-propan-2-ylphenol |
| Standard InChI | InChI=1S/C10H14OS/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3 |
| Standard InChI Key | QNMNKMOUNUSHOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)SC)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The benzene ring in 5-isopropyl-2-(methylthio)phenol is functionalized with two distinct groups: a methylthio group at position 2 and an isopropyl group at position 5. The methylthio group contributes to the compound’s electron-rich aromatic system, enhancing its susceptibility to electrophilic substitution reactions. Meanwhile, the isopropyl group introduces steric hindrance, which may impede certain reaction pathways or influence molecular packing in solid states .
Table 1: Core Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.28 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The absence of reported melting or boiling points in available literature suggests that experimental data for this compound remains limited .
Spectroscopic Features
While specific spectral data (e.g., NMR, IR) for 5-isopropyl-2-(methylthio)phenol is not provided in the cited sources, analogous compounds offer insights. For instance:
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¹H NMR: The isopropyl group typically exhibits a septet (δ ~2.8–3.1 ppm) for the methine proton and doublets (δ ~1.2–1.3 ppm) for the methyl groups. The methylthio group resonates as a singlet near δ 2.4–2.6 ppm.
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IR Spectroscopy: A broad O-H stretch (3200–3600 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) are expected, consistent with phenolic and thioether functionalities.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible route involves:
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Friedel-Crafts Alkylation: Introducing the isopropyl group to phenol using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
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Thioether Formation: Reacting the intermediate with methyl disulfide or methanethiol under basic conditions to install the methylthio group.
Key Considerations:
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Regioselectivity: The directing effects of the hydroxyl and methylthio groups ensure substitution occurs at the 5-position during alkylation.
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Purification: Column chromatography or recrystallization may be required to isolate the product from ortho/para isomers.
Industrial Manufacturing
Large-scale production likely employs continuous flow reactors to optimize yield and minimize byproducts. Automated systems regulate temperature and stoichiometry, ensuring reproducibility. Post-synthesis, distillation or adsorption processes remove unreacted precursors.
Reactivity and Functional Transformations
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes reactions such as:
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Nitration: Yields nitro derivatives at the 4-position, guided by the ortho/para-directing methylthio group.
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Sulfonation: Forms sulfonic acid derivatives under concentrated sulfuric acid conditions.
Oxidation and Reduction
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Oxidation: The methylthio group oxidizes to sulfoxide () or sulfone () using agents like hydrogen peroxide.
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Reduction: Catalytic hydrogenation cleaves the thioether bond, yielding a thiol ().
Biological and Industrial Applications
Antimicrobial Activity
Methylthio-substituted phenols exhibit broad-spectrum antimicrobial properties. The thioether moiety disrupts microbial cell membranes, while the phenolic hydroxyl group generates reactive oxygen species, inducing oxidative stress .
Antioxidant Capacity
The compound’s ability to scavenge free radicals stems from its phenolic structure, which donates hydrogen atoms to stabilize radicals. Comparative studies with tocopherol analogs suggest moderate antioxidant efficacy .
Industrial Uses
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Agrochemicals: Serves as a precursor for herbicides and fungicides due to its bioactivity.
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Polymer Additives: Acts as a stabilizer in plastics by inhibiting oxidative degradation .
Comparative Analysis with Structural Analogs
Table 2: Key Differences from Related Compounds
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 5-Isopropyl-2-methylphenol | -CH₃ at 2, -CH(CH₃)₂ at 5 | 164.24 g/mol | Lower hydrophobicity |
| 2-(Methylthio)phenol | -SCH₃ at 2 | 140.21 g/mol | Higher volatility |
| Thymol | -CH(CH₃)₂ at 5, -OH at 2 | 150.22 g/mol | Antiseptic, lower sulfur content |
The isopropyl and methylthio groups in 5-isopropyl-2-(methylthio)phenol confer enhanced lipid solubility compared to simpler phenols, potentially improving bioavailability in hydrophobic environments .
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) of similar compounds indicates decomposition onset temperatures above 200°C, suggesting moderate thermal stability. Degradation products may include sulfur dioxide and isopropylphenols.
Photolytic Degradation
Exposure to UV light initiates homolytic cleavage of the C-S bond, generating thiyl radicals. Stabilizers like hindered amines mitigate this effect in industrial formulations.
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